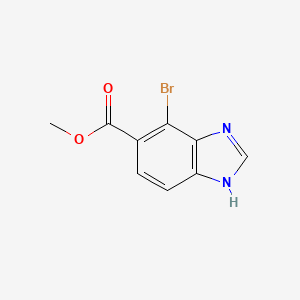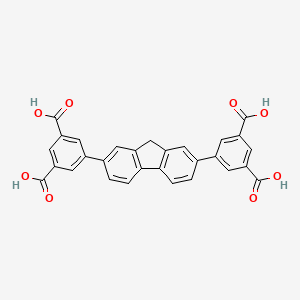![molecular formula C6H4FN3 B12507810 6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
6-Fluoroimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite, which yields methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates . These intermediates can then be further transformed into various derivatives through reactions with amines.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: 6-Fluoroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
6-Fluoroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit urease activity by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The compound’s fluorine atom enhances its binding affinity and specificity for the target enzyme.
類似化合物との比較
Imidazo[1,2-a]pyridine: Similar in structure but lacks the fluorine atom at the 6th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity.
Fluoroimidazoles: These compounds have similar fluorine substitution but differ in the heterocyclic ring structure.
Uniqueness: 6-Fluoroimidazo[1,2-a]pyrimidine is unique due to its specific fluorine substitution, which enhances its biological activity and binding affinity for molecular targets. This makes it a valuable compound in drug discovery and development.
特性
分子式 |
C6H4FN3 |
|---|---|
分子量 |
137.11 g/mol |
IUPAC名 |
6-fluoroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H |
InChIキー |
VMDUZWAVUQAFHP-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(C=NC2=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)

![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)
![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)




![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
